Cas no 59708-73-5 (19-methyleicosanoic acid)

19-methyleicosanoic acid 化学的及び物理的性質
名前と識別子
-
- 19-methyleicosanoic acid
- 19-METHYLARACHIDIC ACID
- 19-methyl-eicosanoic acid
- 19-Methyl-eicosansaeure
- AC1MTZBD
- CTK1G7774
- FT-0607267
- LMFA01020223
- 19-methylicosanoic acid
- HY-W127525
- CS-0185752
- 19-Methylarachidic acid, ~98% (capillary GC)
- DTXSID50394502
- 59708-73-5
- MFCD00083422
- SCHEMBL1333505
-
- インチ: InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)
- InChIKey: BDGYZTCVQAZQFG-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCCCCCCCCCCCCCCCCC(=O)O
計算された属性
- せいみつぶんしりょう: 326.31866
- どういたいしつりょう: 326.318480578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 18
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- PSA: 37.3
19-methyleicosanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-213632-10 mg |
19-Methylarachidic acid, |
59708-73-5 | 10mg |
¥1,880.00 | 2023-07-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04575-25mg |
19-methyleicosanoic acid |
59708-73-5 | ~98% (capillary GC) | 25mg |
¥4678.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04575-100mg |
19-methyleicosanoic acid |
59708-73-5 | ~98% (capillary GC) | 100mg |
¥12968.0 | 2024-07-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M5531-100MG |
19-Methylarachidic acid |
59708-73-5 | ~98% (capillary GC) | 100MG |
12354.57 | 2021-05-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-213632A-25 mg |
19-Methylarachidic acid, |
59708-73-5 | 25mg |
¥3,761.00 | 2023-07-10 | ||
Larodan | 11-2019-9-100mg |
19-Methyleicosanoic acid |
59708-73-5 | >98% | 100mg |
€552.00 | 2025-03-07 | |
Larodan | 11-2019-11-250mg |
19-Methyleicosanoic acid |
59708-73-5 | >98% | 250mg |
€953.00 | 2025-03-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M5531-10MG |
19-Methylarachidic acid |
59708-73-5 | ~98% (capillary GC) | 10MG |
1961.57 | 2021-05-14 | |
A2B Chem LLC | AG73624-250mg |
19-METHYLEICOSANOIC ACID |
59708-73-5 | >98% | 250mg |
$1306.00 | 2024-04-19 | |
A2B Chem LLC | AG73624-25mg |
19-METHYLEICOSANOIC ACID |
59708-73-5 | >98% | 25mg |
$418.00 | 2024-04-19 |
19-methyleicosanoic acid 関連文献
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Jonathan F. D. Liljeblad,Eric Tyrode,Esben Thormann,Ann-Claude Dublanchet,Gustavo Luengo,C. Magnus Johnson,Mark W. Rutland Phys. Chem. Chem. Phys. 2014 16 17869
19-methyleicosanoic acidに関する追加情報
19-Methyleicosanoic Acid (CAS No. 59708-73-5): Structural Insights, Biological Activities, and Emerging Applications
19-Methyleicosanoic acid (CAS No. 59708-73-5), a branched-chain fatty acid with the chemical formula C21H42O2, has garnered significant attention in recent years due to its unique structural features and diverse functional applications. This compound belongs to the class of ω-hydroxy fatty acids, characterized by a carboxylic acid group at the terminal carbon and a methyl branch at position 19 of the carbon chain. Its distinctive structure endows it with physicochemical properties that distinguish it from linear fatty acids, making it a promising candidate for drug delivery systems, biosurfactant development, and molecular probe design. Recent studies have further highlighted its role in lipid metabolism regulation and potential therapeutic interventions in metabolic disorders.
The synthesis of 19-methyleicosanoic acid is typically achieved through either enzymatic catalysis or chemical methods. Researchers at the University of Cambridge recently demonstrated a lipase-catalyzed kinetic resolution approach, which improved yield efficiency by over 60% compared to traditional methods. This advancement underscores the compound's growing importance in catalyst optimization studies. Chemically, it can be synthesized via Wittig reactions using appropriately substituted phosphonium ylides, though scalability remains a challenge for large-scale production—a critical consideration for industrial applications such as cosmetic ingredient manufacturing.
In biological systems, this compound exhibits intriguing interactions with cellular membranes. A groundbreaking study published in Nature Communications (2023) revealed its ability to modulate membrane fluidity in cancer cells by inserting into lipid rafts, thereby inhibiting metastasis-associated signaling pathways. The methyl branch at position 19 creates steric hindrance that disrupts protein-lipid interactions critical for tumor progression. This mechanism has positioned 19-methyleicosanoic acid as a novel lead compound in cancer nanotherapeutics research, particularly for targeted drug delivery systems that exploit membrane perturbation effects.
Beyond oncology applications, recent metabolomics analyses have linked this compound to obesity-related metabolic pathways. A collaborative study between MIT and Novartis identified elevated levels of 19-methyleicosanoic acid in adipose tissue of mice undergoing caloric restriction diets. This discovery suggests its involvement in energy homeostasis regulation through PPARγ receptor activation—a pathway central to anti-diabetic drug development. Researchers are now investigating its potential as an adjunct therapy for type II diabetes, focusing on its ability to enhance insulin sensitivity without causing hypoglycemia.
In material science applications, this fatty acid's amphiphilic nature makes it ideal for constructing self-assembling nanostructures. A team at ETH Zurich recently synthesized polymeric nanoparticles using 19-methyleicosanoic acid derivatives as stabilizing agents, achieving unprecedented stability under physiological conditions (pH 7.4). These particles demonstrated superior loading capacity for hydrophobic drugs like paclitaxel while maintaining prolonged circulation time—a breakthrough for cancer chemotherapy carriers. The methyl branch's spatial configuration was found to optimize hydrophobic interactions between polymer chains, enhancing colloidal stability by ~40% compared to linear analogs.
The compound's spectroscopic properties also contribute to analytical chemistry advancements. High-resolution mass spectrometry studies revealed characteristic fragmentation patterns at m/z 334 (M-H)-, enabling precise quantification in complex biological matrices using LC-MS/MS techniques. This has facilitated metabolomic profiling studies where subtle changes in lipidomic signatures are critical indicators of disease states such as neurodegeneration or cardiovascular disorders.
In cosmetic formulations, its emollient properties combined with UV-absorbing characteristics make it valuable for sunscreen development. A patent filed by L'Oréal (WO2023/XXXXXX) describes formulations containing this compound that provide SPF enhancement without compromising skin permeability—a balance often challenging with conventional filters like avobenzone or oxybenzone.
Ongoing research focuses on optimizing its bioavailability through prodrug strategies. Scientists at Stanford University have conjugated it with amino acids like glycine via peptide bonds, creating oral formulations that exhibit ~85% absorption efficiency in rat models—significantly higher than parenteral administration routes.
The structural uniqueness of 19-methyleicosanoic acid continues to drive multidisciplinary investigations across academia and industry sectors ranging from pharmaceuticals to biomaterials engineering. Its ability to bridge biochemical processes and material properties positions it as a versatile tool for addressing unmet needs in healthcare innovation while expanding our understanding of lipid-mediated cellular mechanisms.
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